molecular formula C23H23N3O2 B2603600 N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine CAS No. 537011-51-1

N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Cat. No.: B2603600
CAS No.: 537011-51-1
M. Wt: 373.456
InChI Key: FRLJFFKHQLTZQS-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is a complex organic compound that features a combination of indole, pyridine, and dimethoxyphenyl groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 2-methylindole in the presence of a base to form an intermediate, which is then reacted with 2-aminopyridine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dimethoxyphenyl)(1H-indol-3-yl)methyl]pyridin-2-amine
  • N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-3-amine
  • N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-4-amine

Uniqueness

N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-15-22(17-8-4-5-9-18(17)25-15)23(26-21-10-6-7-13-24-21)16-11-12-19(27-2)20(14-16)28-3/h4-14,23,25H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLJFFKHQLTZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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